2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid

Description

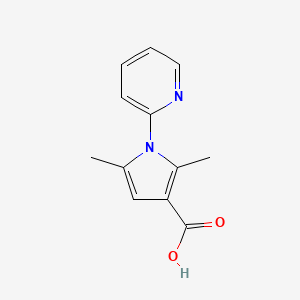

2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a pyridin-2-yl group at position 1, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol.

Synthetic routes for analogous pyrrole-carboxylic acids (e.g., 1H-pyrrolo[2,3-c]pyridine derivatives) involve cyclization and substitution reactions, yielding products in 71–95% efficiency depending on substituent electronic effects .

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-7-10(12(15)16)9(2)14(8)11-5-3-4-6-13-11/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFHNXWVHGPBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=N2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetylpyridine with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive compounds. Studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development. For instance, research has shown that derivatives of pyrrole compounds often interact with biological targets involved in cancer pathways, indicating a promising avenue for therapeutic applications .

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their evaluation for cytotoxicity against cancer cell lines. The findings indicated that certain modifications could enhance its efficacy and selectivity towards tumor cells .

Biochemical Applications

Buffering Agent:

This compound serves as a non-ionic organic buffering agent in biochemical applications, particularly in cell culture environments. It maintains pH levels within a specific range (6-8.5), which is crucial for optimal cell growth and function .

Proteomics Research:

It is also utilized in proteomics research as a reagent for studying protein interactions and functions. The ability to modulate pH effectively allows researchers to explore protein stability and activity under varying conditions .

Material Science

Polymer Synthesis:

In material science, this compound can be employed as a monomer in the synthesis of novel polymers. These polymers can exhibit unique electrical and thermal properties, making them suitable for applications in electronics and nanotechnology .

Case Study:

A recent investigation focused on the incorporation of this compound into polymer matrices to enhance conductivity. The results demonstrated improved performance characteristics compared to traditional materials, suggesting potential applications in flexible electronics .

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

1-(2-Thienylmethyl) Analogs

- Compound : 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid

- Molecular Formula: C₁₂H₁₃NO₂S

- Molecular Weight : 235.30 g/mol

- Melting Point : 184–187°C

- The thienyl group’s lower electronegativity compared to pyridine may alter solubility and reactivity .

1-Benzyl Analogs

- Compound : 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Molecular Formula: C₁₄H₁₅NO₂

- Molecular Weight : 229.28 g/mol

- Key Differences: The benzyl group lacks the pyridine’s nitrogen atom, eliminating hydrogen-bonding capability.

Carboxylic Acid Position and Multiplicity

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid

- Molecular Formula: C₈H₉NO₄

- Similarity Score : 0.91

- The absence of a pyridinyl substituent limits electronic conjugation .

Pyridine Isomerism Effects

- Compound : 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

- InChIKey : PMSMVKOSDJTWFT-UHFFFAOYSA-N

- Key Differences : Pyridin-3-yl substitution alters the spatial arrangement of the nitrogen lone pair, affecting coordination chemistry and intermolecular interactions compared to the pyridin-2-yl isomer .

Physicochemical and Functional Properties

Biological Activity

2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid, with the CAS number 953894-68-3, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound's molecular formula is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . The pyrrole structure is known for its diverse pharmacological properties, making derivatives of this compound significant in medicinal chemistry.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 216.24 g/mol

- CAS Number : 953894-68-3

- MDL Number : MFCD09733768

Antimicrobial Properties

Research indicates that compounds containing the pyrrole structure can exhibit significant antimicrobial activity. For instance, pyrrole derivatives have been tested against various bacterial strains, demonstrating effective inhibition.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole Derivative A | 3.125 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

The above table illustrates that certain pyrrole derivatives have lower Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus compared to Escherichia coli, indicating a selective potency .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrrole-based compounds. Specifically, some derivatives have shown activity against Trypanosomes through selective proline racemase inhibition, which is crucial for the survival of these parasites . This suggests that this compound may also possess similar properties.

Antifungal Activity

The compound has been associated with antifungal properties as well. Pyrrole derivatives have been noted for their efficacy against fungal pathogens like Phytophthora, which can cause significant agricultural damage. This activity is attributed to the ability of these compounds to disrupt fungal cell wall synthesis .

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in MDPI demonstrated that certain pyrrole derivatives exhibited potent antibacterial effects against Gram-positive bacteria with MIC values significantly lower than established antibiotics like ciprofloxacin .

- Antiparasitic Mechanism : Another research highlighted the mechanism by which pyrrole derivatives inhibit proline racemase in Trypanosomes, leading to reduced parasite viability. This pathway could be a potential target for developing new antiparasitic drugs .

- Antifungal Efficacy : A comparative analysis of various pyrrole compounds showed that those with specific substitutions on the pyrrole ring had enhanced antifungal activity, indicating that structural modifications can lead to improved biological outcomes .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | TBTU, Et₃N, DMF, 60°C, 4h | 53–76% | |

| Annulation | Tributylphosphine, THF, rt | Varies* | |

| *Yields depend on substituent compatibility. |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer :

Key characterization methods include:

- ¹H NMR : To confirm substitution patterns (e.g., pyridinyl protons resonate at δ 6.2–8.6 ppm, pyrrole protons at δ 6.2–7.6 ppm) .

- Mass spectrometry (MS) : ESI-MS or EI-MS for molecular ion validation (e.g., [M+1]⁺ at m/z 298.17 for a related derivative) .

- HPLC : Purity assessment (>95% purity is typical for research-grade material) .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Peaks/Results | Reference |

|---|---|---|

| ¹H NMR | δ 11.56 ppm (COOH), δ 6.20–7.39 ppm (aromatic protons) | |

| ESI-MS | m/z 311.1 [M+1]⁺ for a trifluoromethyl analog | |

| HPLC | 97.34% purity (UV detection at 254 nm) |

Advanced: How can researchers optimize synthetic yields for pyridine-substituted pyrrole derivatives?

Answer :

Yield optimization requires addressing:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require post-reaction purification to remove residual reagents .

- Catalyst loading : Tributylphosphine (1.2–1.5 eq) improves annulation efficiency but must be balanced against side reactions .

- Temperature control : Elevated temperatures (60°C) accelerate amide coupling but may degrade thermally sensitive intermediates .

Advanced: How should researchers resolve contradictions in reported melting points or spectral data?

Answer :

Discrepancies often arise from:

- Polymorphism or hydration : Recrystallization in different solvents (e.g., toluene/acetonitrile vs. ethanol/DMF) can alter melting points .

- Impurity profiles : HPLC or LC-MS can identify byproducts (e.g., unreacted starting materials) that skew spectral interpretations .

- Instrument calibration : Cross-validate NMR chemical shifts against internal standards (e.g., TMS) .

Advanced: What strategies are effective for designing biologically active derivatives of this compound?

Answer :

Derivatization focuses on:

- Amide formation : Reacting the carboxylic acid with amines (e.g., morpholine- or piperidine-containing amines) to enhance bioavailability or target engagement .

- Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine or pyrrole positions to modulate electronic properties and binding affinity .

Q. Example :

- MC4040 : A derivative with a morpholinophenyl group showed enhanced activity as an EZH2 inhibitor, synthesized via TBTU-mediated coupling (53% yield) .

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

Q. Answer :

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps in synthetic pathways .

- Docking simulations : Computational modeling (e.g., molecular docking) predicts interactions with biological targets like EZH2, guiding structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.